molecular formula C8H7Br2NO2 B2378295 3-(3,5-Dibromopyridin-4-yl)propanoic acid CAS No. 1260809-80-0

3-(3,5-Dibromopyridin-4-yl)propanoic acid

Cat. No.: B2378295
CAS No.: 1260809-80-0
M. Wt: 308.957
InChI Key: REUVALIBTKQPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dibromopyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains two bromine atoms at positions 3 and 5 on the pyridine ring. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 4-pyridinepropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for 3-(3,5-Dibromopyridin-4-yl)propanoic acid may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)propanoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichloropyridin-4-yl)propanoic acid
  • 3-(3,5-Difluoropyridin-4-yl)propanoic acid

Comparison

Compared to its chlorinated and fluorinated analogs, 3-(3,5-Dibromopyridin-4-yl)propanoic acid exhibits unique reactivity due to the presence of bromine atoms, which are larger and more polarizable than chlorine and fluorine. This can influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

3-(3,5-dibromopyridin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUVALIBTKQPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.